molecular formula C16H8Cl2O3 B14543040 4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one CAS No. 62356-32-5

4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one

Cat. No.: B14543040
CAS No.: 62356-32-5
M. Wt: 319.1 g/mol
InChI Key: YZLPPLOFGFAIPF-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one is a chemical compound known for its unique structure and properties. It is a derivative of benzopyran, which is a class of organic compounds that contain a fused benzene and pyran ring. The presence of the 3,4-dichlorobenzoyl group adds to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one typically involves the reaction of 3,4-dichlorobenzoyl chloride with a benzopyran derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused benzopyran ring system and the presence of the 3,4-dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

62356-32-5

Molecular Formula

C16H8Cl2O3

Molecular Weight

319.1 g/mol

IUPAC Name

4-(3,4-dichlorobenzoyl)isochromen-1-one

InChI

InChI=1S/C16H8Cl2O3/c17-13-6-5-9(7-14(13)18)15(19)12-8-21-16(20)11-4-2-1-3-10(11)12/h1-8H

InChI Key

YZLPPLOFGFAIPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=COC2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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